molecular formula C13H8N2S B13050769 2-(2-Thienyl)-1H-indole-3-carbonitrile

2-(2-Thienyl)-1H-indole-3-carbonitrile

Cat. No.: B13050769
M. Wt: 224.28 g/mol
InChI Key: QSZMXVXZRWFHOV-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-1H-indole-3-carbonitrile is a heterocyclic compound that combines the structural features of thiophene and indole. Thiophene is a five-membered aromatic ring containing sulfur, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The carbonitrile group (-CN) attached to the indole ring adds further chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-1H-indole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-thiophenecarboxaldehyde with indole-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(Thiophen-2-yl)-1H-indole-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Thiophen-2-yl)-1H-indole-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-1H-indole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and indole rings allows for π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiophen-2-yl)-1H-indole-3-carbonitrile is unique due to the combination of the thiophene and indole rings, along with the carbonitrile group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C13H8N2S

Molecular Weight

224.28 g/mol

IUPAC Name

2-thiophen-2-yl-1H-indole-3-carbonitrile

InChI

InChI=1S/C13H8N2S/c14-8-10-9-4-1-2-5-11(9)15-13(10)12-6-3-7-16-12/h1-7,15H

InChI Key

QSZMXVXZRWFHOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)C#N

Origin of Product

United States

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